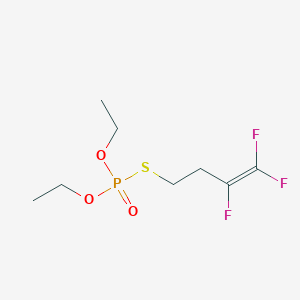
ENT 27,371
Description
The term "ENT 27,371" refers to the 27,371 predicted off-target protein interactions identified in a large-scale computational study of FDA-approved drugs . These interactions were predicted using a combination of machine learning (ML), chemical similarity analysis, and pharmacophoric modeling to explore repurposing opportunities for existing drugs. Key targets included GPCRs (38% of predictions) and protein kinases, highlighting their pharmacological relevance .
Properties
CAS No. |
16499-75-5 |
|---|---|
Molecular Formula |
C8H14F3O3PS |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
4-diethoxyphosphorylsulfanyl-1,1,2-trifluorobut-1-ene |
InChI |
InChI=1S/C8H14F3O3PS/c1-3-13-15(12,14-4-2)16-6-5-7(9)8(10)11/h3-6H2,1-2H3 |
InChI Key |
NGRGWVSHDRFOEW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCCC(=C(F)F)F |
Canonical SMILES |
CCOP(=O)(OCC)SCCC(=C(F)F)F |
Other CAS No. |
16499-75-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ENT 27,371 typically involves the reaction of diethyl phosphorochloridothioate with 3,4,4-trifluoro-3-buten-1-ol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ENT 27,371 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorothioate esters.
Scientific Research Applications
ENT 27,371 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of ENT 27,371 involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This inhibition can result in various physiological effects, including muscle paralysis and other neurological impacts.
Comparison with Similar Compounds
Comparison with Similar Computational Prediction Frameworks
The study employed six orthogonal methods to predict interactions: SAS, SAR, SIM, MLM, XPI, and SEA . Each method contributed uniquely to the total of 27,371 predictions (Table 1):
| Method | Predicted Interactions | Key Strengths | Limitations |
|---|---|---|---|
| SAS | 12,647 | High sensitivity for structural analogs | Overpredicts low-affinity targets |
| SAR | 10,804 | Robust for pharmacophore-based predictions | Misses novel binding motifs |
| SIM | 15,632 | Detects broad chemical similarities | Low specificity for GPCRs |
| MLM | 9,918 | ML-driven target prioritization | Requires large training datasets |
| XPI | 13,890 | High accuracy for kinase targets | Limited to enzyme classes |
| SEA | 8,273 | Efficient for ligand-based screening | Poor performance on membrane proteins |
For example, XPI and SEA alone missed 40% of GPCR interactions, which were identified by SIM and SAR .
Comparison by Target Class and Affinity
Target Class Distribution
GPCRs dominated the predictions (10,648 interactions), followed by protein kinases (6,221 interactions) and ion channels (2,894 interactions) .
| Target Class | Predicted Interactions | Confirmed (In Vitro) | High Affinity (<100 nM) |
|---|---|---|---|
| GPCRs | 10,648 | 4,942 (46%) | 2,205 (46% of confirmed) |
| Protein Kinases | 6,221 | 3,891 (63%) | 1,502 (39% of confirmed) |
| Ion Channels | 2,894 | 1,732 (60%) | 621 (36% of confirmed) |
Affinity Ranges
Of the 17,283 confirmed interactions:
- 46% had sub-100 nM potency (high affinity), including 539 interactions at 1–10 nM and 217 at <1 nM .
- 54% showed weaker affinities (100 nM–1 µM), requiring optimization for clinical use .
Comparison with Experimental Repurposing Studies
The 27,371 predictions were compared to existing drug-target databases (e.g., ChEMBL, BindingDB):
- Overlap: 12% of predictions matched known off-targets, validating the methodology .
- Novelty: 88% represented previously unreported interactions, with 4,000 high-affinity candidates prioritized for repurposing .
- Case Example : The antihistamine loratadine (originally targeting H1 receptors) was predicted to bind β2-adrenergic receptors (GPCRs) with 28 nM affinity, later confirmed in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


